molecular formula C8H4ClLiN2O2 B6216655 lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate CAS No. 2742659-94-3

lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B6216655
CAS No.: 2742659-94-3
M. Wt: 202.5
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Description

Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate is a chemical compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are used in various scientific research applications. The compound contains a lithium ion, a chloropyrrolo ring, and a pyrazine ring, making it a unique and valuable compound in the field of medicinal chemistry.

Properties

CAS No.

2742659-94-3

Molecular Formula

C8H4ClLiN2O2

Molecular Weight

202.5

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic routes for pyrrolopyrazine derivatives often involve cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups .

Scientific Research Applications

Lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . In medicine, it is explored for its potential therapeutic effects in treating various diseases. In industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of lithium(1+) 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

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